molecular formula C10H10INO B6353636 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one CAS No. 959958-29-3

4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one

Cat. No.: B6353636
CAS No.: 959958-29-3
M. Wt: 287.10 g/mol
InChI Key: RGGXJVKRVLPVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can be achieved through various synthetic routes. One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . The reaction conditions typically include the use of alkylating agents and specific catalysts to achieve the desired regioselectivity. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it has been studied for its potential activity at serotonin receptors, which are involved in regulating mood, appetite, and other physiological functions .

Properties

IUPAC Name

4-iodo-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGXJVKRVLPVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NCC2=CC=CC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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